2-bromo-4-isocyanato-1-methoxybenzene
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Overview
Description
2-bromo-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol . It is characterized by the presence of a bromine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-isocyanato-1-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form ureas, carbamates, or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Addition Reactions: Reagents include primary or secondary amines, alcohols, and water.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and methoxy derivatives.
Addition Reactions: Products include ureas, carbamates, and amides.
Oxidation and Reduction Reactions: Products include nitro, nitroso, and amino derivatives.
Scientific Research Applications
2-bromo-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-4-isocyanato-1-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and applications. The bromine atom also participates in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-iodo-1-methoxybenzene: Similar structure but with an iodine atom instead of an isocyanate group.
4-methoxybenzyl bromide: Contains a methoxy group and a bromine atom but lacks the isocyanate group.
Uniqueness
2-bromo-4-isocyanato-1-methoxybenzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-4-isocyanato-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUODBECRKEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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